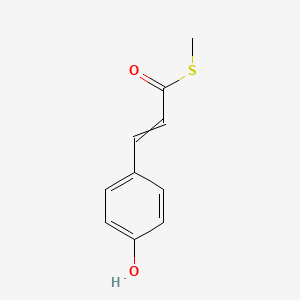

S-Methyl 3-(4-hydroxyphenyl)prop-2-enethioate

Description

S-Methyl 3-(4-hydroxyphenyl)prop-2-enethioate is an organic compound characterized by the presence of a thioester group attached to a phenyl ring with a hydroxyl group

Properties

CAS No. |

651043-81-1 |

|---|---|

Molecular Formula |

C10H10O2S |

Molecular Weight |

194.25 g/mol |

IUPAC Name |

S-methyl 3-(4-hydroxyphenyl)prop-2-enethioate |

InChI |

InChI=1S/C10H10O2S/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7,11H,1H3 |

InChI Key |

RFQMBUPXJLCAIT-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=O)C=CC1=CC=C(C=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl 3-(4-hydroxyphenyl)prop-2-enethioate typically involves the reaction of 4-hydroxybenzaldehyde with methyl thioglycolate in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the thioester bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

Reduction: The compound can be reduced to form corresponding alcohols or thiols.

Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts like iron or aluminum chloride.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and thiols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

S-Methyl 3-(4-hydroxyphenyl)prop-2-enethioate has garnered attention for its therapeutic properties:

-

Anti-Cancer Activity :

- Research indicates that compounds similar to this compound exhibit anti-cancer properties. For instance, studies involving derivatives of cinnamic acid have shown potential in treating various cancers by inducing apoptosis in cancer cells and inhibiting tumor growth .

- A specific study highlighted the induction of apoptosis in Jurkat cells treated with related compounds, suggesting a mechanism by which these compounds may exert their effects against cancer .

- Anti-inflammatory Properties :

- Antimicrobial Activity :

Material Science Applications

In material science, this compound is being explored for its role in enhancing the properties of polymers:

- Polymer Synthesis :

- Coatings and Adhesives :

Agricultural Applications

This compound is also being studied for its potential use in agriculture:

- Pesticidal Properties :

- Plant Growth Regulators :

Mechanism of Action

The mechanism of action of S-Methyl 3-(4-hydroxyphenyl)prop-2-enethioate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the thioester group can undergo hydrolysis to release active thiol compounds. These interactions can modulate cellular pathways, including those related to oxidative stress and inflammation.

Comparison with Similar Compounds

Methyl 3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but with an ester group instead of a thioester.

S-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate: Similar structure but with a phenyl group instead of a methyl group.

Uniqueness: S-Methyl 3-(4-hydroxyphenyl)prop-2-enethioate is unique due to the presence of both a hydroxyl group and a thioester group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.

Biological Activity

S-Methyl 3-(4-hydroxyphenyl)prop-2-enethioate, also known as methyl p-coumarate, is an organic compound derived from the phenolic acid p-coumaric acid. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C10H10O3S. Its structure features a hydroxyphenyl group attached to a propenoate moiety, contributing to its reactivity and biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that this compound effectively inhibited lipid peroxidation in various cellular models, suggesting its potential role in preventing oxidative damage associated with chronic diseases .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in several studies. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, which are crucial mediators in the inflammatory response. In vivo studies have reported that this compound significantly reduces edema in animal models of inflammation, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of pathogens. It has been shown to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, making it a candidate for developing new antibacterial agents. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxy group on the phenyl ring allows for hydrogen donation, neutralizing free radicals.

- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways, reducing the synthesis of inflammatory mediators.

- Membrane Disruption : Its lipophilic nature enables it to integrate into microbial membranes, leading to increased permeability and cell lysis.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.